molecular formula C21H14BrFN2OS B2640643 N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357818-35-9

N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2640643
CAS No.: 1357818-35-9
M. Wt: 441.32
InChI Key: RWDNQQAGXYHAEB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-bromophenyl carboxamide group, a 4-fluorophenyl substituent, and a 1H-pyrrol-1-yl moiety at the 3-position of the thiophene core. Its molecular formula is C₂₁H₁₄BrFN₂OS, with a molecular weight of 449.32 g/mol.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN2OS/c22-15-5-9-17(10-6-15)24-21(26)20-19(25-11-1-2-12-25)18(13-27-20)14-3-7-16(23)8-4-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDNQQAGXYHAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dione with elemental sulfur.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate amine.

    Bromination and Fluorination: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions using bromine and fluorine reagents.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives that showed potent activity against cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis in malignant cells .

Inhibition of Enzymatic Activity

The compound has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene core can enhance binding affinity and selectivity towards specific isoforms of carbonic anhydrase .

Case Study: In Vivo Efficacy

In vivo studies demonstrated that derivatives of this compound could reduce tumor size in murine models of cancer when administered orally, showcasing its potential for therapeutic use .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is advantageous for device fabrication.

Antimicrobial Properties

Preliminary studies have shown that the compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for further exploration as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The pyrrole and thiophene rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

  • N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355)

    • Molecular Formula : C₂₃H₁₉FN₂O₃S
    • Molecular Weight : 422.48 g/mol
    • Key Differences : Replacement of the 4-bromophenyl group with a 2,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance solubility but reduce electrophilic reactivity compared to the bromine substituent .
  • 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0461) Molecular Formula: C₂₃H₁₉ClN₂OS Molecular Weight: 406.93 g/mol Key Differences: Substitution of bromine with chlorine (lower atomic weight and electronegativity) and replacement of the 4-fluorophenyl group with a 3-ethylphenyl chain.

Variations in the Thiophene Core Substituents

  • 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2) Molecular Formula: C₂₀H₂₁N₃OS Molecular Weight: 359.47 g/mol Key Differences: Absence of halogen atoms (Br/F) reduces molecular weight and polar surface area.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₁H₁₄BrFN₂OS 449.32 4-bromophenyl, 4-fluorophenyl, 1H-pyrrol-1-yl
F423-0355 C₂₃H₁₉FN₂O₃S 422.48 2,4-dimethoxyphenyl, 4-fluorophenyl, 1H-pyrrol-1-yl
F423-0461 C₂₃H₁₉ClN₂OS 406.93 4-chlorophenyl, 3-ethylphenyl, 1H-pyrrol-1-yl
CAS 1291855-61-2 C₂₀H₂₁N₃OS 359.47 4-methylphenyl, propyl, 1H-pyrrol-1-yl

Implications of Structural Differences

  • Solubility and Bioavailability: Methoxy groups (F423-0355) and ethyl chains (F423-0461) may enhance solubility in polar and non-polar solvents, respectively, compared to the bromophenyl-fluorophenyl combination.
  • Pharmacological Potential: The pyrrol-1-yl-thiophene scaffold is conserved across all compounds, suggesting a shared mechanism of action, possibly as kinase inhibitors or protease modulators. However, substituent variations could lead to divergent selectivity profiles .

Biological Activity

N-(4-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiophene ring, bromophenyl and fluorophenyl groups, and a pyrrole moiety. The molecular formula is C18H14BrFN2SC_{18}H_{14}BrFN_2S, with a molecular weight of approximately 357.22 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Core : Cyclization involving dicarbonyl compounds and elemental sulfur.
  • Introduction of the Fluorophenyl Group : Utilizing Suzuki coupling reactions.
  • Attachment of the Pyrrole Moiety : Through condensation reactions with amine derivatives.
  • Formation of the Carboxamide : Amidation with carboxylic acid derivatives.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit bacterial growth effectively:

Compound MIC (μg/mL) Target Organisms
Compound D13.12Staphylococcus aureus
Compound D26.25Escherichia coli
Compound D312.5Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that these compounds are promising candidates for developing new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results from the Sulforhodamine B (SRB) assay indicated significant cytotoxicity:

Compound IC50 (μM) Cancer Cell Line
Compound D61.61MCF7
Compound D71.98MCF7

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors related to cell proliferation and survival pathways. Molecular docking studies have provided insights into how these compounds bind to target proteins, potentially leading to inhibition of key signaling pathways involved in cancer progression .

Case Studies

Several case studies highlight the potential applications of this compound in pharmacology:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior activity compared to standard antibiotics against resistant bacterial strains.
  • Anticancer Screening : Research involving various derivatives showed that modifications in the chemical structure significantly influenced the anticancer potency, emphasizing structure-activity relationships (SAR) .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) and subsequent functionalization of the thiophene core. Post-synthesis, crystallization in solvents like dichloromethane/hexane mixtures is recommended for purity. Characterization should include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios.
  • X-ray crystallography : For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection at low temperatures (e.g., 173 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL, ensuring R-factors < 0.05 and data-to-parameter ratios > 15 for reliability .
  • Validation of bond lengths (e.g., C–C bonds averaging 1.54 Å) and angles against standard databases .

Q. What spectroscopic techniques confirm purity and structural identity?

  • 1H NMR : Look for distinct aromatic proton signals (δ 6.8–8.2 ppm) and pyrrole/phenyl group integrations.
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (tolerances < 0.4%).
  • High-resolution MS : Confirm molecular ion peaks with < 5 ppm error .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Functional assays : Use calcium mobilization (e.g., Calcium 5 dye in CHO-k1 cells) to measure EC50 values for receptor activation .
  • Competitive binding assays : Employ radiolabeled ligands (e.g., 125I-neuropeptides) to determine IC50 and Ki values, ensuring ≥3 independent replicates .
  • Control experiments : Validate receptor specificity using knockout cell lines or antagonist co-treatment .

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize binding poses with ΔG < -8 kcal/mol.
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes.
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to guide structural optimization .

Q. How do structural modifications impact biological activity?

  • Substituent effects : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability and receptor affinity .
  • Thiophene core modifications : Introduce methyl groups at the 5-position to improve steric hindrance and reduce off-target interactions.
  • Validation : Test derivatives in dose-response assays (e.g., EC50 shifts from nM to µM indicate critical substituents) .

Q. What strategies address low solubility in pharmacological studies?

  • Prodrug design : Esterify the carboxamide group to increase hydrophilicity.
  • Co-solvent systems : Use PEG-400/Cremophor EL mixtures in in vivo studies.
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance bioavailability and tissue targeting .

Methodological Notes

  • Data Analysis : Report EC50/IC50 values as geometric means ± SEM from ≥3 experiments. Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) with deposition numbers for reproducibility .

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